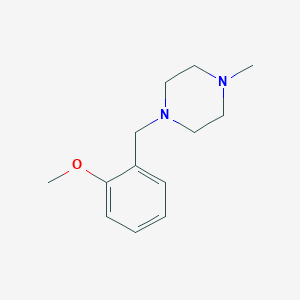
3-hydroxy-N-(3-methylphenyl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-N-(3-methylphenyl)-2-naphthamide, also known as HN-1, is a synthetic compound that belongs to the class of naphthamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mécanisme D'action
The mechanism of action of 3-hydroxy-N-(3-methylphenyl)-2-naphthamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by inhibiting the activity of COX-2 and LOX, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. These molecules play a crucial role in the inflammatory response, and their inhibition may lead to the reduction of inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Moreover, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death. Additionally, it has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-N-(3-methylphenyl)-2-naphthamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good solubility in a range of solvents. Moreover, it has been shown to possess good stability under various conditions, which makes it suitable for long-term storage. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its effects may vary depending on the experimental conditions, which may complicate the interpretation of the results.
Orientations Futures
There are several future directions for the research on 3-hydroxy-N-(3-methylphenyl)-2-naphthamide. One potential area of investigation is the development of more potent and selective analogs of this compound, which may exhibit improved pharmacological properties. Moreover, the elucidation of its mechanism of action may provide insights into the development of novel drugs for the treatment of inflammation, pain, and cancer. Additionally, further studies are needed to evaluate its safety and efficacy in vivo, which may pave the way for its clinical development.
Méthodes De Synthèse
3-hydroxy-N-(3-methylphenyl)-2-naphthamide can be synthesized using a multi-step process that involves the condensation of 3-methylbenzoyl chloride with 2-naphthol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the hydrolysis of the resulting naphthamide with hydrochloric acid.
Applications De Recherche Scientifique
3-hydroxy-N-(3-methylphenyl)-2-naphthamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess inhibitory effects on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-5-4-8-15(9-12)19-18(21)16-10-13-6-2-3-7-14(13)11-17(16)20/h2-11,20H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREAWEBREZGCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355068 |
Source


|
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53151-08-9 |
Source


|
| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5783897.png)


![[2-anilino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B5783916.png)


![7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5783931.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B5783935.png)



![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)
